molecular formula C13H22N2O B1166740 7-METHOXY-2-NAPHTHALENENAMINE CAS No. 103987-32-2

7-METHOXY-2-NAPHTHALENENAMINE

Cat. No.: B1166740
CAS No.: 103987-32-2
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Description

7-Methoxy-2-naphthalenamine (C₁₁H₁₁NO, molecular weight: 173.21 g/mol) is a naphthalene derivative featuring a methoxy (-OCH₃) group at the 7-position and a primary amine (-NH₂) at the 2-position of the aromatic ring. This structure distinguishes it from related compounds with hydrogenated rings or extended alkylamine chains. The amine group at the 2-position may facilitate hydrogen bonding, affecting solubility and crystallinity .

Properties

CAS No.

103987-32-2

Molecular Formula

C13H22N2O

Synonyms

7-METHOXY-2-NAPHTHALENENAMINE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
7-Methoxy-2-naphthalenamine Not Provided C₁₁H₁₁NO 173.21 Naphthalene core, -OCH₃ (7), -NH₂ (2)
(S)-2-Amino-7-methoxy-1,2,3,4-tetrahydronaphthalene 119719-22-7 C₁₁H₁₅NO 177.24 Partially hydrogenated (tetralin), chiral center (S-configuration)
2-(7-Methoxynaphthalen-1-yl)ethylamine 138113-09-4 C₁₃H₁₅NO 201.26 Ethylamine chain at 1-position, -OCH₃ (7)
2-(7-Methoxy-2-naphthyl)ethylamine 148018-64-8 C₁₃H₁₅NO 201.26 Ethylamine chain at 2-position, -OCH₃ (7)
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride Not Provided C₁₁H₁₅NO·HCl 213.70 Tetralin core, -OCH₃ (6), hydrochloride salt

Physicochemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) pKa (Predicted) Solubility Traits
7-Methoxy-2-naphthalenamine ~1.15 (Estimated) ~300 (Estimated) ~4.8 (NH₂) Likely low water solubility; soluble in organic solvents
(S)-2-Amino-7-methoxy-1,2,3,4-tetrahydronaphthalene 1.093 (Predicted) 353.6 (Predicted) 9.78 (NH₂) Higher lipophilicity due to hydrogenated ring
2-(7-Methoxynaphthalen-1-yl)ethylamine 1.093 (Predicted) 353.6 (Predicted) 9.78 (NH₂) Enhanced solubility in polar solvents due to ethylamine chain
2-(7-Methoxy-2-naphthyl)ethylamine 1.093 (Predicted) 353.6 (Predicted) 9.78 (NH₂) Similar to but steric effects may alter reactivity
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride Not Provided Not Provided ~8.5 (NH₃⁺) High water solubility due to hydrochloride salt

Key Contrasts and Implications

Hydrogenation Effects : Tetralin derivatives (e.g., ) exhibit reduced aromaticity, increasing lipophilicity and metabolic stability compared to fully aromatic naphthalenamines.

Substituent Position : Ethylamine at the 1-position () vs. 2-position () influences steric hindrance and electronic interactions in synthetic pathways.

Salt Forms : Hydrochloride salts () enhance water solubility, critical for drug delivery systems, whereas free amines (e.g., ) are preferable for organic synthesis.

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